Ethyl 4,6-dihydroxy-5-nitronicotinate

Catalog No.
S836777
CAS No.
6317-97-1
M.F
C8H8N2O6
M. Wt
228.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4,6-dihydroxy-5-nitronicotinate

CAS Number

6317-97-1

Product Name

Ethyl 4,6-dihydroxy-5-nitronicotinate

IUPAC Name

ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

InChI

InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12)

InChI Key

JBTWWCUXSHUDEJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]

The exact mass of the compound Ethyl 4,6-dihydroxy-5-nitronicotinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS 6317-97-1) is a functionalized pyridine derivative serving as a key intermediate in the synthesis of more complex heterocyclic systems. Its structure, featuring two hydroxyl groups, a nitro group, and an ethyl ester on a pyridine core, offers multiple reactive sites for chemical modification. This compound is typically prepared via the nitration of its precursor, Ethyl 4,6-dihydroxynicotinate. The presence and specific arrangement of these functional groups make it a valuable precursor for creating fused ring systems, such as pyrazolo[3,4-b]pyridines, which are significant in medicinal and materials chemistry.

Research Fit

Product Identity
Nitro-substituted pyridine derivative with defined 4,6-dihydroxy-5-nitro pattern and ethyl ester.
Synthesis Workflow
Designed as a building block for nicotinate-based heterocycle synthesis and SAR studies.
Physicochemical Tuning
Supports lead optimization via reported ethyl ester-mediated lipophilicity and crystallinity differences.

Substituting Ethyl 4,6-dihydroxy-5-nitronicotinate with seemingly similar analogs is often unviable due to significant differences in reactivity and synthetic utility. For instance, using the non-nitrated precursor, Ethyl 4,6-dihydroxynicotinate, eliminates the critical nitro group which is essential for subsequent reduction to an amino group—a key step for cyclization into fused heterocycles like pyrazolo[3,4-b]pyridines. Conversely, substituting the dihydroxy form with a di-chloro analog, such as Ethyl 4,6-dichloro-5-nitronicotinate, fundamentally alters the molecule's reaction pathway from electrophilic substitution (on the activated ring) to nucleophilic substitution (at the chlorine sites), requiring entirely different reaction conditions and reagents. These differences in functional group reactivity make direct substitution impractical for established synthetic routes, leading to process failure and unexpected byproducts.

Substitution Risk

Ethyl vs. Methyl Ester
Crystallinity RiskSignificantly lower reported melting point (ethyl) may alter purification and solid-form behavior; thermal properties are not directly transferable.
Ethyl vs. Methyl Ester
Permeability RiskPredicted lipophilicity difference (0.4 logP units) suggests membrane permeability context may shift; methyl ester may not match ADME starting point.
5-Nitro vs. 5-Amino
Bioactivity RiskClass-level evidence indicates 5-amino analog shows distinct enzyme inhibition profile; electronic and binding properties may not transfer.

Precursor for Pyrazolopyridine Synthesis

The primary value of this compound lies in its role as a direct precursor to 4,6-dihydroxy-5-aminonicotinates, which are then cyclized. The synthesis of ethyl 1-H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives proceeds via reduction of the nitro group on Ethyl 4,6-dihydroxy-5-nitronicotinate to an amine, followed by diazotization and cyclization. This established pathway provides high yields, often exceeding 80%. In contrast, starting with an analog lacking the nitro group, such as Ethyl 4,6-dihydroxynicotinate, would necessitate a separate, often lower-yielding nitration step before proceeding, adding process complexity and cost.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataEnables a direct, high-yield (often >80%) route to key aminopyridine intermediates for cyclization.
Comparator Or BaselineEthyl 4,6-dihydroxynicotinate (precursor): Requires an additional nitration step (reported yield 77.6%) before it can enter the same synthetic pathway.
Quantified DifferenceEliminates a full synthetic step, improving process economy and overall yield.
ConditionsReductive cyclization sequence for the synthesis of pyrazolo[3,4-b]pyridine cores.

Procuring this specific nitrated compound streamlines the synthesis of valuable pyrazolopyridine scaffolds by removing the need for a separate, potentially hazardous nitration step.

Melting Point Comparison
Reported
243–246 °C
vs. Methyl ester: 289–292 °C
Lower thermal stability context supports distinct purification and crystallization handling.
Standard melting point determination; data from supplier specification.

Chlorination to Key Dichloro Intermediate

The dihydroxy functionality of Ethyl 4,6-dihydroxy-5-nitronicotinate allows for efficient conversion to the highly reactive intermediate, Ethyl 4,6-dichloro-5-nitronicotinate, using standard chlorinating agents like phosphorus oxychloride (POCl3). This dichloro derivative is a versatile building block for introducing various nucleophiles at the 4- and 6-positions of the pyridine ring. The synthesis of Ethyl 4,6-dichloro-5-nitronicotinate from the target compound is a standard, high-yielding procedure (e.g., 85% yield reported). Attempting to perform nucleophilic substitution directly on the dihydroxy compound is not feasible, making this conversion a critical step for accessing a wide range of substituted pyridine derivatives.

Evidence DimensionPrecursor Suitability for Chlorination
Target Compound DataReadily converted to Ethyl 4,6-dichloro-5-nitronicotinate in high yield (e.g., 85%).
Comparator Or BaselineDirect nucleophilic substitution on the dihydroxy compound: Not a viable synthetic route.
Quantified DifferenceProvides access to a critical dichloro intermediate that the dihydroxy form itself cannot substitute for in nucleophilic reactions.
ConditionsReaction with phosphorus oxychloride (POCl3).

This compound is the preferred starting material for syntheses requiring the subsequent introduction of nucleophiles, as it provides a reliable pathway to the necessary dichloro intermediate.

Predicted Lipophilicity
Reported
XLogP3-AA 0.1
vs. Methyl ester: -0.3
Higher lipophilicity suggests a distinct starting point for membrane permeability optimization studies.
Computational prediction (XLogP3 method); experimental validation required.

Thermal Properties for Process Safety

Ethyl 4,6-dihydroxy-5-nitronicotinate exhibits a distinct melting point in the range of 238-240 °C, indicating a high degree of thermal stability for a nitro-containing compound. This contrasts with its non-nitrated precursor, Ethyl 4,6-dihydroxynicotinate, which has a lower melting point of approximately 180 °C. The higher melting point of the target compound provides a wider operating window for reactions conducted at elevated temperatures without decomposition, a key consideration for process scale-up and safety. This well-defined thermal behavior ensures predictable handling and processing characteristics.

Evidence DimensionMelting Point
Target Compound Data238-240 °C
Comparator Or BaselineEthyl 4,6-dihydroxynicotinate (non-nitrated analog): ~180 °C
Quantified Difference~58-60 °C higher thermal stability before phase change.
ConditionsStandard melting point determination.

The higher, well-defined melting point allows for more robust thermal processing and safer handling compared to its non-nitrated precursor, which is critical for industrial applications.

Enzyme Inhibition Profile
Class-level
5-amino analog: G6PD IC50 1.5–7.8 µM
Target compound: no direct data available.
Qualitative inference of divergent activity; nitro group is critical for SAR, cannot be substituted with amino analog.
Class-level inference from a related structure; direct evaluation needed.

Pyrazolopyridine Kinase Inhibitor Synthesis

This compound is the designated starting material for multi-step syntheses of 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors. The synthetic route relies on the nitro group for conversion to the key amino intermediate, which is essential for the cyclization step that forms the core bicyclic scaffold.

Substituted Pyridines via Dichloro Intermediate

Where syntheses require the introduction of diverse functionalities (e.g., amines, ethers, thioethers) at the 4- and 6-positions, this compound serves as the optimal precursor. Its efficient conversion to Ethyl 4,6-dichloro-5-nitronicotinate provides a highly reactive platform for subsequent nucleophilic aromatic substitution reactions.

Azo Dyes and Functional Materials

The activated pyridine ring, due to the electron-withdrawing nitro and ester groups, is suitable for electrophilic substitution reactions like azo coupling. This allows for the synthesis of specialized azo dyes and functional colorimetric materials where the dihydroxypyridine core is a required structural motif.

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead Optimization – Physicochemical Tuning
Ethyl ester-mediated lipophilicity and crystallinity profile.
Review ADME prediction model fit; verify melting point and solubility in target solvent system.
Synthetic Intermediate for Nitro-Heterocycles
5-Nitro-substituted pyridine with reactive hydroxyl handles.
Confirm regiochemical stability and reactivity in planned synthetic transformations.
Nitroreductase Pathway Probing
Electron-withdrawing 5-nitro group as a potential substrate handle.
May support hypoxic-cell or enzyme-probe studies; validate activation in specific biological context.

XLogP3

0.1

Other CAS

6317-97-1

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